Cas no 1823366-77-3 (5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine)
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- FCH2496283
- AX8260128
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- Inchi: 1S/C6H5ClF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)
- InChI Key: CJWMWRXAKMEDSX-UHFFFAOYSA-N
- SMILES: ClC1=C(C)N=C(N)N=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 187
- Topological Polar Surface Area: 51.8
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005491-1g |
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
1823366-77-3 | 95% | 1g |
$721.14 | 2023-09-02 | |
| Chemenu | CM512266-1g |
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
1823366-77-3 | 95% | 1g |
$720 | 2023-02-02 |
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Recent Advances in the Study of 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823366-77-3)
The compound 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823366-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative is recognized for its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs. Recent studies have explored its structural properties, synthetic pathways, and biological activities, shedding light on its promising applications in drug discovery.
One of the most notable advancements in the study of this compound is its role in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression. Researchers have demonstrated that the trifluoromethyl group at the 6-position of the pyrimidine ring enhances the compound's binding affinity to kinase active sites, while the chloro and methyl substituents contribute to its metabolic stability. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, which highlighted the compound's utility in optimizing lead compounds for oncology applications.
In addition to its anticancer potential, 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has been investigated for its antiviral properties. A recent preprint on bioRxiv reported that derivatives of this compound exhibit inhibitory activity against RNA-dependent RNA polymerase (RdRp) of certain RNA viruses, including SARS-CoV-2. The study utilized molecular docking and in vitro assays to validate the compound's mechanism of action, suggesting its potential as a scaffold for developing broad-spectrum antiviral agents.
The synthetic accessibility of this compound has also been a focus of recent research. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthesis route for 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, employing a one-pot reaction strategy with high yield and purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological studies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. Ongoing research aims to elucidate structure-activity relationships (SAR) to minimize off-target effects and improve bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823366-77-3) represents a versatile and pharmacologically relevant building block in modern drug discovery. Its applications in kinase inhibition and antiviral therapy, coupled with advancements in synthetic methodologies, position it as a compound of high interest for future research. Continued exploration of its derivatives and mechanisms of action will likely yield innovative therapeutic solutions in the coming years.
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